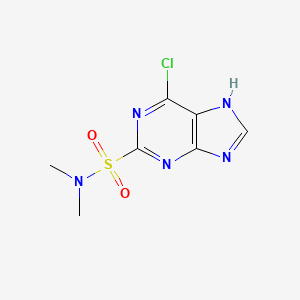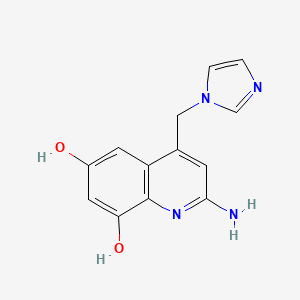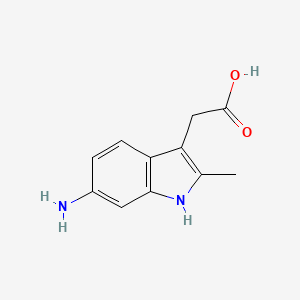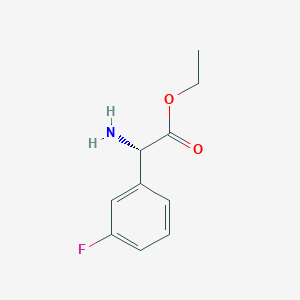
6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by the presence of a chlorine atom at the 6th position, two methyl groups attached to the nitrogen atoms, and a sulfonamide group at the 2nd position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide typically involves multiple steps. One common method starts with the reaction of 6-chloro-9H-purin-2-amine with benzoyl chloride in the presence of pyridine at room temperature. This reaction yields N-(6-chloro-9H-purin-2-yl)benzamide. The intermediate is then refluxed with benzylamine and triethylamine in butanol for 5 hours to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity. This often includes the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A related compound with similar structural features but lacking the sulfonamide group.
6-Chloro-2,8-dimethyl-9H-purine: Another derivative with additional methyl groups.
Uniqueness
6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide is unique due to the presence of both the sulfonamide group and the dimethyl groups on the purine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
89695-09-0 |
|---|---|
Molecular Formula |
C7H8ClN5O2S |
Molecular Weight |
261.69 g/mol |
IUPAC Name |
6-chloro-N,N-dimethyl-7H-purine-2-sulfonamide |
InChI |
InChI=1S/C7H8ClN5O2S/c1-13(2)16(14,15)7-11-5(8)4-6(12-7)10-3-9-4/h3H,1-2H3,(H,9,10,11,12) |
InChI Key |
UPBVWCOGFNJEGE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=NC2=C(C(=N1)Cl)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B13125499.png)



![1'-(Diphenylamino)[1,1'-bi(cyclohexane)]-2-one](/img/structure/B13125526.png)

